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Abstract
Macrocin, a significant macrolide antibiotic, serves as a direct biosynthetic precursor to

Tylosin, a widely used veterinary therapeutic. A comprehensive understanding of its chemical

architecture is paramount for endeavors in drug development, semi-synthetic modifications,

and the exploration of novel antibiotic derivatives. This technical guide provides a detailed

examination of the chemical structure of Macrocin, leveraging spectroscopic data and

established experimental protocols for macrolide antibiotics. Due to the limited availability of

specific public domain spectroscopic data for Macrocin (also known as Tylosin C or 3'''-O-

demethyltylosin), this guide utilizes data from its closely related and extensively studied

derivative, Tylosin A, as a representative model for illustrative purposes. The methodologies

and principles described herein are directly applicable to the structural elucidation of Macrocin.

Chemical Structure and Properties
Macrocin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces

fradiae.[1] Its core structure consists of a macrocyclic lactone ring to which deoxy sugars are

attached.[2] The chemical formula for Macrocin is C_45H_75NO_17, with a molecular weight

of approximately 902.1 g/mol .
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Property Value Source

Molecular Formula C_45H_75NO_17 PubChem

Molecular Weight 902.1 g/mol PubChem

IUPAC Name

2-

[(4R,5S,6S,7R,9R,11E,13E,15

R,16R)-6-

[(2R,3R,4R,5S,6R)-5-

[(2S,4R,5S,6S)-4,5-dihydroxy-

4,6-dimethyloxan-2-yl]oxy-4-

(dimethylamino)-3-hydroxy-6-

methyloxan-2-yl]oxy-15-

[[(2R,3R,4R,5S,6R)-4,5-

dihydroxy-3-methoxy-6-

methyloxan-2-

yl]oxymethyl]-16-ethyl-4-

hydroxy-5,9,13-trimethyl-2,10-

dioxo-1-oxacyclohexadeca-

11,13-dien-7-yl]acetaldehyde

PubChem

Synonyms
Tylosin C, 3'''-O-

demethyltylosin
Multiple Sources

Spectroscopic Data for Structural Elucidation
The definitive structure of macrolide antibiotics is determined through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While specific peak assignments for Macrocin are not readily available, the following

tables for Tylosin A demonstrate the type of data required for full structural elucidation. The

chemical shifts are reported in parts per million (ppm).

Table 2.1.1: Representative ¹H NMR Data (based on Tylosin A in CDCl₃)[3][4]
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Chemical Shift
(ppm)

Multiplicity Integration
Assignment
(Representative)

9.66 s 1H Aldehyde H-20

7.21 - 8.50 m -
Aromatic/Vinylic

Protons

4.0 - 5.0 m - Sugar Protons, CH-O

2.0 - 3.0 m - Aliphatic Protons

0.8 - 1.5 m -
Methyl/Methylene

Protons

Table 2.1.2: Representative ¹³C NMR Data (based on Tylosin A in CDCl₃)[3][4]

Chemical Shift (ppm) Carbon Type
Assignment
(Representative)

203.4 C=O Aldehyde C-20

174.3 C=O Lactone C-1

110 - 150 C=C Vinylic Carbons

90 - 105 C-O Anomeric Carbons

60 - 80 C-O Sugar/Aglycone Carbons

10 - 50 CH, CH₂, CH₃ Aliphatic Carbons

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming the structure and identifying substructures. High-

resolution mass spectrometry (HRMS) can determine the elemental composition.

Table 2.2.1: Representative Mass Spectrometry Data (based on Tylosin A)[5][6]
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m/z (Mass-to-Charge
Ratio)

Ion Type Interpretation

916.5 [M+H]⁺
Protonated molecular ion of

Tylosin A

772.5 [M+H - mycarose]⁺
Loss of the mycarose sugar

moiety

598.4
[M+H - mycarose -

mycaminose]⁺

Loss of both mycarose and

mycaminose sugars

174.1 [mycaminose+H]⁺
Fragment corresponding to the

mycaminose sugar

Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural

elucidation of macrolide antibiotics like Macrocin.

Isolation and Purification of Macrocin
Fermentation: Culture Streptomyces fradiae in a suitable nutrient medium under optimal

conditions for macrolide production.

Extraction: After fermentation, adjust the pH of the filtrate to 9.0 and extract the macrolides

using an organic solvent such as butyl acetate.[7]

Back Extraction: The organic extract is then subjected to a two-step back-extraction process.

First, an acidic aqueous solution (pH 5.5-6.0) is used, followed by a more acidic solution (pH

2.5-4.0).[7]

Purification: The crude extract is purified using chromatographic techniques such as column

chromatography on silica gel or preparative High-Performance Liquid Chromatography

(HPLC) to isolate Macrocin from other Tylosin-related compounds.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of purified Macrocin in a suitable

deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters

include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton

decoupling. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are

necessary.

2D NMR Experiments: To establish connectivity, acquire two-dimensional NMR spectra,

including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different

structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons

that are close in space.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the purified Macrocin in a suitable solvent

(e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization

(ESI) source, which is a soft ionization technique suitable for large molecules.
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Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion

([M+H]⁺ or [M+Na]⁺).

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to

collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

This provides information about the different substructures of the molecule, such as the

sugar moieties and the macrolide ring.[6]

Biosynthesis and Mechanism of Action
Biosynthetic Pathway of Tylosin
Macrocin is a key intermediate in the biosynthesis of Tylosin. The pathway involves the

sequential addition of sugar moieties to the tylactone core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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